molecular formula C11H17NO B12969863 1-(2,3-Dimethylphenyl)-2-methoxyethanamine

1-(2,3-Dimethylphenyl)-2-methoxyethanamine

Cat. No.: B12969863
M. Wt: 179.26 g/mol
InChI Key: OWACJERFBIRHOJ-UHFFFAOYSA-N
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Description

1-(2,3-Dimethylphenyl)-2-methoxyethanamine is an organic compound that belongs to the class of phenethylamines It is characterized by the presence of a dimethylphenyl group attached to an ethanamine backbone, with a methoxy group at the second carbon of the ethanamine chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,3-Dimethylphenyl)-2-methoxyethanamine typically involves the following steps:

    Starting Materials: The synthesis begins with 2,3-dimethylbenzaldehyde and methoxyethylamine.

    Reductive Amination: The key step involves the reductive amination of 2,3-dimethylbenzaldehyde with methoxyethylamine in the presence of a reducing agent such as sodium cyanoborohydride or sodium triacetoxyborohydride.

    Purification: The product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(2,3-Dimethylphenyl)-2-methoxyethanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as halides or amines can be used under basic or acidic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

1-(2,3-Dimethylphenyl)-2-methoxyethanamine has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies related to neurotransmitter analogs and receptor binding.

    Medicine: Research into its potential therapeutic effects, such as its role as a precursor to pharmaceutical compounds.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2,3-Dimethylphenyl)-2-methoxyethanamine involves its interaction with specific molecular targets and pathways. The compound may act on neurotransmitter receptors, influencing signal transduction pathways and cellular responses. Detailed studies on its binding affinity and activity at various receptors are essential to understand its effects fully.

Comparison with Similar Compounds

Similar Compounds

    Medetomidine: An α2-adrenoceptor agonist with sedative and analgesic properties.

    Dexmedetomidine: The (S)-enantiomer of medetomidine, used clinically as an anesthetic.

Uniqueness

1-(2,3-Dimethylphenyl)-2-methoxyethanamine is unique due to its specific structural features, such as the presence of both dimethyl and methoxy groups, which may confer distinct chemical and biological properties compared to similar compounds.

Conclusion

This compound is a compound of significant interest in various scientific fields Its synthesis, chemical reactivity, and potential applications make it a valuable subject for further research and development

Properties

Molecular Formula

C11H17NO

Molecular Weight

179.26 g/mol

IUPAC Name

1-(2,3-dimethylphenyl)-2-methoxyethanamine

InChI

InChI=1S/C11H17NO/c1-8-5-4-6-10(9(8)2)11(12)7-13-3/h4-6,11H,7,12H2,1-3H3

InChI Key

OWACJERFBIRHOJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)C(COC)N)C

Origin of Product

United States

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